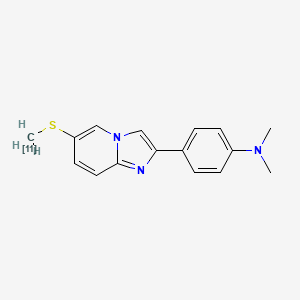
E6CLV6G2RR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E6CLV6G2RR is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. This compound is characterized by the presence of a carbon-11 isotope, which is a positron-emitting radionuclide. The compound’s structure includes an imidazo[1,2-a]pyridine core, which is known for its biological activity and potential therapeutic applications.
準備方法
The synthesis of E6CLV6G2RR typically involves the incorporation of the carbon-11 isotope into the molecular structure. The synthetic route generally includes the following steps:
Preparation of the precursor: The precursor molecule, N,N-Dimethyl-4-(6-(methylthio)imidazo[1,2-a]pyridine-2-yl)aniline, is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization.
Radiolabeling: The precursor is then subjected to radiolabeling with carbon-11. This is usually achieved through a methylation reaction using [11C]methyl iodide or [11C]methyl triflate under controlled conditions.
Purification: The radiolabeled compound is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and specific activity.
Industrial production methods for this compound are similar but scaled up to meet the demand for clinical and research applications. The production process must adhere to strict regulatory guidelines to ensure safety and efficacy.
化学反応の分析
E6CLV6G2RR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imidazo[1,2-a]pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
E6CLV6G2RR has several scientific research applications:
Chemistry: It is used as a radiolabeled probe in PET imaging to study the distribution and kinetics of various biological processes.
Biology: The compound helps in understanding the interaction of imidazo[1,2-a]pyridine derivatives with biological targets, such as enzymes and receptors.
Medicine: It is utilized in the diagnosis and monitoring of diseases, including cancer and neurological disorders, by providing detailed images of the affected tissues.
Industry: The compound is used in the development of new radiopharmaceuticals and imaging agents for clinical applications.
作用機序
The mechanism of action of E6CLV6G2RR involves its interaction with specific molecular targets in the body. The carbon-11 isotope emits positrons, which interact with electrons in the surrounding tissue, resulting in the emission of gamma rays. These gamma rays are detected by PET scanners to create detailed images of the compound’s distribution in the body. The imidazo[1,2-a]pyridine core may also interact with specific receptors or enzymes, modulating their activity and providing insights into their biological functions.
類似化合物との比較
E6CLV6G2RR can be compared with other radiolabeled compounds, such as:
[11C]Choline: Used in PET imaging for cancer diagnosis, particularly prostate cancer.
[18F]Fluorodeoxyglucose (FDG): A widely used radiotracer in PET imaging for various cancers and metabolic disorders.
[11C]Raclopride: Used to study dopamine receptors in the brain.
The uniqueness of this compound lies in its specific structure, which allows for targeted imaging of certain biological processes and its potential therapeutic applications.
特性
分子式 |
C16H17N3S |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-(6-(111C)methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline |
InChI |
InChI=1S/C16H17N3S/c1-18(2)13-6-4-12(5-7-13)15-11-19-10-14(20-3)8-9-16(19)17-15/h4-11H,1-3H3/i3-1 |
InChIキー |
WOYCDVDURLTMAW-KTXUZGJCSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)S[11CH3] |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)SC |
同義語 |
(11C)MeS-IMPY (S-methyl-11C)N,N-dimethyl-4-(6-(methylthio)imidazo(1,2-a)pyridine-2-yl)aniline MeS-IMPY N,N-dimethyl-4-(6-(methylthio)imidazo(1,2-a)pyridine-2-yl)aniline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















